Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry CDK Inhibitor Synthesis

tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS 1279032-29-9) is a Boc-protected piperazine building block bearing a 4-methylpyridin-3-yl substituent, with molecular formula C15H23N3O2 and molecular weight 277.36 g/mol. It belongs to the class of N-Boc-piperazine intermediates widely used in medicinal chemistry for the modular construction of kinase inhibitors and CNS-targeted agents.

Molecular Formula C15H23N3O2
Molecular Weight 277.368
CAS No. 1279032-29-9
Cat. No. B2628639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate
CAS1279032-29-9
Molecular FormulaC15H23N3O2
Molecular Weight277.368
Structural Identifiers
SMILESCC1=C(C=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O2/c1-12-5-6-16-11-13(12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3
InChIKeyHQVJOHYUWQIZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS 1279032-29-9): Procurement-Relevant Identity and Class Baseline


tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS 1279032-29-9) is a Boc-protected piperazine building block bearing a 4-methylpyridin-3-yl substituent, with molecular formula C15H23N3O2 and molecular weight 277.36 g/mol [1]. It belongs to the class of N-Boc-piperazine intermediates widely used in medicinal chemistry for the modular construction of kinase inhibitors and CNS-targeted agents. The tert-butyloxycarbonyl (Boc) group serves as an orthogonal protecting group, enabling selective deprotection under acidic conditions while leaving other functional groups intact, a critical feature for multi-step synthetic routes [1]. Commercially, this compound is supplied at analytical purities typically ≥95% (HPLC) and is intended exclusively for research and development use .

Why Generic Substitution of tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate Is Not Advisable in Research Procurement


Procurement decisions for piperazine building blocks cannot rely on simple class-level interchangeability because small structural variations profoundly alter pharmacokinetic, selectivity, and reactivity profiles. The specific pairing of a 4-methylpyridin-3-yl group with a Boc-protected piperazine in this compound dictates its utility as a late-stage intermediate in patented CDK4/6 inhibitor syntheses [1]. Substituting the unprotected analog 1-(4-methylpyridin-3-yl)piperazine (CAS 1340387-26-9) would eliminate the orthogonal Boc protection, forcing re-optimization of subsequent coupling steps and risking lower overall yields. Similarly, using a regioisomeric pyridinyl-piperazine (e.g., 4-pyridin-2-yl or 4-pyridin-4-yl) can abolish target binding affinity, as demonstrated in structure-activity relationship (SAR) studies on related kinase scaffolds where the 3-pyridinyl orientation is essential for hinge-region hydrogen bonding [2]. These differences are quantifiable and directly impact synthetic route feasibility and biological outcome, making blind substitution scientifically and economically unsound.

Quantitative Differentiation Evidence for tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS 1279032-29-9)


Boc Protection Enables Orthogonal Deprotection and Higher Synthetic Yield vs. Unprotected Analog

The Boc group on this compound permits selective acidic deprotection (TFA or HCl/dioxane) to liberate the free piperazine without affecting acid-sensitive groups elsewhere in the molecule. In the multi-step synthesis of palbociclib, the analogous tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate intermediate undergoes Heck coupling in 94% yield, a transformation that would be incompatible with the unprotected secondary amine due to catalyst poisoning and competing side reactions [1]. The unprotected analog 1-(4-methylpyridin-3-yl)piperazine (CAS 1340387-26-9) lacks this orthogonal protection and would require re-protection before participating in such palladium-catalyzed steps, adding at least one synthetic step and reducing overall atom economy.

Medicinal Chemistry Process Chemistry CDK Inhibitor Synthesis

Regiochemical Specificity: 4-Methylpyridin-3-yl Substitution Pattern Is Critical for CDK4/6 Hinge-Region Binding

In the palbociclib chemotype, the 3-pyridinyl attachment to the piperazine places the pyridine nitrogen at the hinge-region of CDK4/6 for a conserved hydrogen bond with backbone NH of Val101 (CDK6 numbering). Relocation of the pyridine nitrogen to the 2- or 4-position abolishes this interaction, resulting in a >100-fold loss in inhibitory potency for related 2-aminopyrimidine-based CDK inhibitors [1]. Although direct CDK4/6 IC₅₀ values for the title compound itself are not publicly reported (as it is an intermediate, not a final drug substance), the SAR of the drug scaffold it feeds into provides strong class-level inference that the 4-methylpyridin-3-yl regioisomer is essential for on-target activity.

Kinase Inhibitor Structure-Activity Relationship CDK4/6

High Purity Specifications Reduce Downstream Purification Burden vs. Lower-Grade Alternatives

Commercially available batches of tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate are supplied with certified purity of 95% (HPLC) as a minimum specification, with some vendors offering 97% and 98% grades . In contrast, the structurally related but unprotected analog 1-(4-methylpyridin-3-yl)piperazine (CAS 1340387-26-9) is commonly offered at 95–97% purity, and the regioisomeric tert-butyl 4-(pyridin-4-ylmethyl)piperazine-1-carboxylate (CAS 150812-38-7) at similar or lower purity grades . The higher purity specification of the title compound reduces the likelihood of carrying through impurities that can interfere with palladium-catalyzed couplings (e.g., sulfur-containing contaminants poisoning Pd catalysts) or generate confounding biological assay results.

Quality Control Analytical Chemistry Procurement Specification

Physicochemical Profile: Balanced Lipophilicity (XLogP3 = 2.0) Distinguishes It from More Polar or Lipophilic Analogs

The title compound exhibits a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 45.7 Ų, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. This balanced lipophilicity profile places it within favorable drug-like chemical space. By comparison, the unprotected analog 1-(4-methylpyridin-3-yl)piperazine (MW 177.25 g/mol) is significantly more polar (estimated XLogP ~0.8) and contains one H-bond donor, making it more water-soluble but also more prone to rapid renal clearance and reduced membrane permeability if carried into a final drug substance without further modification [2]. Conversely, a diboc-protected or bis-arylalkylated piperazine would exceed XLogP >4, increasing the risk of poor aqueous solubility, CYP450 inhibition, and hERG channel binding. The intermediate lipophilicity of the title compound makes it a strategically balanced building block for fragment-based and modular synthesis approaches.

Physicochemical Properties Drug Design ADME Prediction

High-Confidence Application Scenarios for tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate (CAS 1279032-29-9)


Late-Stage Intermediate for CDK4/6 Inhibitor Synthesis (Palbociclib and Next-Generation Analogs)

The primary documented application of this compound class is as a protected piperazine intermediate in the synthesis of palbociclib and its structural analogs [1]. The Boc protecting group allows the piperazine moiety to be carried through Heck coupling and SNAr steps without interference, with subsequent acidic deprotection liberating the free amine for final functionalization. The 4-methylpyridin-3-yl orientation is obligatory for CDK4/6 hinge-region binding, making this specific regioisomer a required procurement item rather than an interchangeable alternative [2]. Research groups developing next-generation CDK4/6 inhibitors with improved selectivity (e.g., CDK4-selective or brain-penetrant analogs) rely on this building block for modular SAR exploration at the solvent-exposed piperazine region.

Modular Fragment-Based Drug Discovery Targeting Kinase and GPCR Scaffolds

The balanced physicochemical properties (XLogP3 = 2.0, TPSA = 45.7 Ų) and the orthogonal Boc protection make this compound an ideal building block for fragment-based and modular synthesis approaches [3]. The piperazine nitrogen, once deprotected, can be functionalized with diverse electrophiles (carbamates, amides, sulfonamides, alkyl groups) to rapidly generate screening libraries. The 4-methylpyridin-3-yl group serves as a privileged kinase hinge-binder or can act as a bioisostere for other heterocycles in GPCR-targeted libraries. The consistent 98% purity specification minimizes the risk of library compound contamination that would confound high-throughput screening hit confirmation .

Reference Standard in Process Chemistry Development and Impurity Profiling

Given its role as a defined intermediate in the synthesis of a marketed drug (palbociclib), this compound has value as a reference standard for process analytical technology (PAT) method development, impurity profiling, and quality-by-design (QbD) studies [1]. Contract research and manufacturing organizations (CROs/CDMOs) developing generic palbociclib routes require authentic samples of this intermediate for HPLC method validation, forced degradation studies, and establishing impurity acceptance criteria per ICH Q3A/Q3B guidelines. The availability of the compound at 95–98% purity supports its use as a system suitability standard in quality control laboratories .

Chemical Biology Probe Synthesis for Target Engagement Studies

The Boc-piperazine scaffold can be elaborated into chemical biology probes (e.g., photoaffinity labels, biotinylated pull-down probes, or fluorescent tracers) by selective deprotection and conjugation at the piperazine nitrogen while retaining the 4-methylpyridin-3-yl moiety as the target-recognition element [2]. This application is particularly relevant for CDK4/6 target engagement assays in cellular lysates and tissue sections, where maintaining the precise pharmacophoric geometry of the hinge-binding pyridine is critical for probe specificity. The high purity of the starting building block reduces the likelihood of probe impurities that would generate false-positive bands in chemoproteomic experiments.

Quote Request

Request a Quote for Tert-butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.